molecular formula C14H18N2O B3147256 (2E)-1-(1,4-Diazepan-1-yl)-3-phenylprop-2-en-1-one CAS No. 61903-22-8

(2E)-1-(1,4-Diazepan-1-yl)-3-phenylprop-2-en-1-one

Cat. No. B3147256
CAS RN: 61903-22-8
M. Wt: 230.31 g/mol
InChI Key: VUGSYNRZGNEQFS-BQYQJAHWSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(2E)-1-(1,4-Diazepan-1-yl)-3-phenylprop-2-en-1-one, also known as DPPE or Diazepanone, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in medicinal chemistry. DPPE is a diazepanone derivative that has a unique structure and exhibits several interesting properties.

Mechanism of Action

Target of Action

The primary target of the compound (2E)-1-(1,4-Diazepan-1-yl)-3-phenylprop-2-en-1-one, also known as IHMT-337, is the Enhancer of Zeste Homolog 2 (EZH2) . EZH2 is a key member of the Polycomb-group (PcG) family and the catalytically active subunit of the Polycomb Repressive Complex 2 (PRC2), which plays a significant role in epigenetic modifications .

Mode of Action

IHMT-337 acts as an irreversible inhibitor of EZH2 . It covalently binds to EZH2 at the Cys663 site and degrades EZH2 through the ubiquitin degradation pathway mediated by the E3 ligase chip . This degradation of EZH2 leads to the suppression of malignant tumors .

Biochemical Pathways

The compound IHMT-337 affects the transcriptional regulation pathway of CDK4 . EZH2 directly acts on the promoter of CDK4 to regulate its expression . The transcriptional inhibition of CDK4 directly affects the cell cycle of triple-negative breast cancer cells, resulting in the suppression of their proliferation .

Pharmacokinetics

The compound has shown potential in preclinical models both in vitro and in vivo, indicating its bioavailability .

Result of Action

The result of the action of IHMT-337 is the inhibition of the proliferation of diffuse large B-cell lymphoma and triple-negative breast cancer cells, and the suppression of tumor growth in different preclinical models both in vitro and in vivo .

Action Environment

The compound has shown potential in different preclinical models, suggesting that it may be effective in various biological environments .

Advantages and Limitations for Lab Experiments

One of the main advantages of (2E)-1-(1,4-Diazepan-1-yl)-3-phenylprop-2-en-1-one is its potential as a therapeutic agent for several neurological disorders. Additionally, (2E)-1-(1,4-Diazepan-1-yl)-3-phenylprop-2-en-1-one has been found to have a low toxicity profile, making it a promising candidate for further research. However, one of the limitations of (2E)-1-(1,4-Diazepan-1-yl)-3-phenylprop-2-en-1-one is its limited solubility in water, which can make it difficult to work with in lab experiments.

Future Directions

There are several future directions for research on (2E)-1-(1,4-Diazepan-1-yl)-3-phenylprop-2-en-1-one. One potential direction is to investigate its potential as a therapeutic agent for neurological disorders, such as epilepsy and anxiety disorders. Additionally, further research is needed to fully understand the mechanism of action of (2E)-1-(1,4-Diazepan-1-yl)-3-phenylprop-2-en-1-one and its potential as an anti-inflammatory and analgesic agent. Finally, research is needed to develop new synthesis methods for (2E)-1-(1,4-Diazepan-1-yl)-3-phenylprop-2-en-1-one that improve its solubility and make it easier to work with in lab experiments.

Scientific Research Applications

(2E)-1-(1,4-Diazepan-1-yl)-3-phenylprop-2-en-1-one has been extensively studied for its potential applications in medicinal chemistry. It has been found to exhibit a wide range of pharmacological activities, including anticonvulsant, anxiolytic, and sedative effects. (2E)-1-(1,4-Diazepan-1-yl)-3-phenylprop-2-en-1-one has also been shown to have potential as an anti-inflammatory and analgesic agent.

properties

IUPAC Name

(E)-1-(1,4-diazepan-1-yl)-3-phenylprop-2-en-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18N2O/c17-14(16-11-4-9-15-10-12-16)8-7-13-5-2-1-3-6-13/h1-3,5-8,15H,4,9-12H2/b8-7+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VUGSYNRZGNEQFS-BQYQJAHWSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCN(C1)C(=O)C=CC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CNCCN(C1)C(=O)/C=C/C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

230.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2E)-1-(1,4-Diazepan-1-yl)-3-phenylprop-2-en-1-one

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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